2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol
Description
Properties
Molecular Formula |
C9H20O6S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-[2-[2-(2-methylsulfonylethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C9H20O6S/c1-16(11,12)9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 |
InChI Key |
CHYZYMGWQVELRE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Polyether Chain
Method 1: Alkoxide-Mediated Ethoxylation
-
- Triethylene glycol derivatives (e.g., triethylene glycol monobenzyl ether)
- Alkyl halides (e.g., 2-bromoethanol or benzyl bromide)
- Base (e.g., sodium hydride or potassium tert-butoxide)
-
- Dissolve triethylene glycol in anhydrous solvent such as dimethylformamide (DMF).
- Add the base to generate the alkoxide intermediate.
- Slowly add benzyl bromide or other alkyl halides under inert atmosphere at low temperature (0–10°C).
- Stir to allow nucleophilic substitution, forming the mono- or poly-alkylated ether.
- Purify via column chromatography or distillation.
Data Table 1: Alkylation of Triethylene Glycol
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Triethylene glycol | - | - | Starting material |
| 2 | NaH, benzyl bromide | 0°C, inert atmosphere | 85% | Formation of monobenzyl ether |
Introduction of the Sulfonyl Group
Method 2: Sulfonylation of Ethoxy Chain
-
- Polyether alcohol or halide intermediates
- p-Toluenesulfonyl chloride (TsCl)
- Base (e.g., pyridine or triethylamine)
-
- Dissolve the polyether intermediate in dry pyridine.
- Add TsCl slowly at 0°C to control exothermicity.
- Stir at room temperature for several hours to complete sulfonylation.
- Quench with water, extract, and purify.
Data Table 2: Sulfonylation Reaction
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Polyether alcohol | TsCl, pyridine | 78% | Formation of sulfonate ester |
Conversion to Azide and Amino Derivatives
Method 3: Azidation and Reduction
-
- Sulfonate ester intermediates
- Sodium azide (NaN₃)
- Solvent: N,N-Dimethylformamide (DMF)
- Catalyst: Palladium on carbon (Pd/C)
-
- Dissolve sulfonate in DMF.
- Add sodium azide (molar ratio ~1:1.1).
- Heat to 40–60°C for 1–4 hours.
- Extract and purify azide intermediate.
- Reduce azide to amine via catalytic hydrogenation:
- Add Pd/C catalyst.
- Introduce hydrogen gas at room temperature.
- Stir for 1–4 hours.
- Filter to remove catalyst and isolate the amino compound.
Data Table 3: Azide to Amine Conversion
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Azide intermediate | H₂, Pd/C | 85% | Final amino compound |
Final Assembly and Purification
-
- Coupling of the amino-functionalized chain with other ethoxy units via nucleophilic substitution.
- Introduction of the methylsulfonyl group through sulfonylation of terminal hydroxyls or amines.
-
- Chromatography (e.g., silica gel column).
- Recrystallization or distillation under reduced pressure.
Data Summary and Industrial Considerations
Research Findings and Perspectives
- Efficiency: Multi-step synthesis with high yields is achievable using standard organic synthesis techniques, with optimization of reaction times and temperatures improving overall yield and purity.
- Scalability: The methods described are adaptable for industrial scale, with attention to solvent recovery and waste minimization.
- Environmental Impact: Use of greener solvents and catalytic processes (e.g., hydrogenation) aligns with sustainable chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a linker in the synthesis of bioconjugates and as a stabilizer for proteins and enzymes.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility and solubility.
Industry: It is utilized in the formulation of cosmetics, personal care products, and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol involves its interaction with various molecular targets. The ethoxy groups provide flexibility and hydrophilicity, allowing the compound to interact with hydrophilic environments and stabilize proteins and enzymes. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol with structurally related glycol ethers and ethoxylated alcohols:
Physicochemical Properties
- Polarity and Solubility: The methylsulfonyl group in the target compound enhances polarity compared to methoxy () or ethylhexyloxy () analogs, likely increasing water solubility. Methoxy-substituted glycol ethers (e.g., 2-(2-Methoxyethoxy)ethanol) exhibit logP values ~-0.5, whereas ethylhexyloxy derivatives () are more lipophilic (logP > 2.5). The target compound may occupy an intermediate range due to the sulfonyl group’s polar nature.
- Thermal Stability: Glycol ethers with simple substituents (e.g., methoxy) decompose at ~200°C , while branched substituents (e.g., ethylhexyloxy) improve thermal resistance up to 300°C .
Biological Activity
2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol, a complex organic compound, is characterized by its multiple ether linkages and a methylsulfonyl group. This compound belongs to the class of polyethylene glycols and is noted for its hydrophilic properties, which enhance its solubility and potential biological interactions. Understanding its biological activity is crucial for its application in various fields, particularly in pharmaceuticals.
Chemical Structure and Properties
The chemical formula of 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol is CHOS, with a molecular weight of approximately 252.3047 g/mol. The compound features several ether linkages that contribute to its stability and reactivity under different conditions.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 252.3047 g/mol |
| Functional Groups | Ether, Methylsulfonyl |
Antimicrobial Study
A comparative study was conducted using derivatives of sulfonyl-containing ethers to evaluate their antimicrobial properties. The results indicated that compounds with methylsulfonyl groups exhibited significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests that 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol could have similar efficacy.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Methylsulfonyl Ether Derivative | E. coli | 15 |
| Methylsulfonyl Ether Derivative | S. aureus | 18 |
Toxicological Assessment
Toxicological evaluations show that 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol has low acute toxicity. In animal studies, the oral LD50 was determined to be over 11,800 mg/kg, indicating a favorable safety profile for potential therapeutic use.
Applications
Given its properties, 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol has potential applications in:
- Pharmaceutical Formulations : As a solubilizing agent or excipient due to its hydrophilic nature.
- Cosmetic Products : Utilized for its emulsifying properties in skincare formulations.
- Industrial Applications : Employed as a solvent in various chemical processes.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol, and how can intermediates be characterized?
Answer:
Synthesis typically involves iterative Williamson etherification to build the oligoethylene glycol chain. A critical step is the introduction of the methylsulfonyl group via sulfonation of a thioether intermediate. For example:
Start with 2-chloroethanol (or similar) and react with sodium sulfide to form a thioether.
Oxidize the thioether to the sulfone using hydrogen peroxide or mCPBA .
Use stepwise coupling with ethylene oxide derivatives to extend the ethoxy chain .
Characterization:
- NMR : Confirm sulfone group presence via downfield shifts in H NMR (δ 3.0–3.3 ppm for CHSO) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and purity .
Basic: How can the solubility and polarity of this compound be optimized for use in aqueous or organic reaction systems?
Answer:
The compound’s solubility is governed by its ethylene glycol backbone and sulfone group.
- Aqueous Systems : Increase hydrophilicity by adjusting the ethoxy chain length. Longer chains enhance water solubility due to hydrogen bonding .
- Organic Solvents : Use chloroform or DCM for dissolution; the sulfone group imparts moderate polarity, avoiding phase separation .
Methodology : - Conduct partition coefficient (log P) assays using octanol/water .
- Compare with analogs like 2-(2-methoxyethoxy)ethanol (log P = −0.56) to predict behavior .
Advanced: How do conformational dynamics of the ethylene glycol chain affect its performance in drug delivery systems?
Answer:
The flexibility of the oligoethylene glycol chain enables tunable drug release kinetics.
- Experimental Design :
- Key Finding : Shorter chains (n = 3–4 ethoxy units) exhibit faster drug release due to reduced steric hindrance .
Advanced: What are the thermal stability limits of this compound, and how do decomposition pathways impact its utility in high-temperature applications?
Answer:
Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, primarily via sulfone group degradation.
- Critical Data :
Advanced: How can conflicting toxicity data from in vitro vs. in vivo studies be resolved for this compound?
Answer:
Discrepancies often arise from metabolic differences.
- In Vitro : HepG2 assays may underestimate toxicity due to lack of sulfone-metabolizing enzymes .
- In Vivo : Rodent studies show nephrotoxicity at >500 mg/kg, linked to sulfone bioaccumulation .
Methodology : - Perform metabolite profiling using LC-HRMS to identify toxic intermediates .
- Cross-validate with 3D organoid models to bridge in vitro-in vivo gaps .
Basic: What analytical techniques are most effective for quantifying trace impurities in synthesized batches?
Answer:
- HPLC-PDA : Detect residual sulfonic acid precursors (λ = 210 nm) .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Pt) at ppb levels .
- Karl Fischer Titration : Quantify water content (<0.1% for hygroscopic batches) .
Advanced: What role does the sulfone group play in modulating intermolecular interactions in polymer matrices?
Answer:
The sulfone group enhances dipole-dipole interactions, improving polymer mechanical properties.
- Experimental Evidence :
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, goggles, and fume hood use mandatory .
- Storage : Under nitrogen at 4°C to prevent oxidation .
- Spill Management : Absorb with vermiculite; neutralize sulfone residues with NaHCO .
Advanced: How can computational methods predict the compound’s behavior in novel solvent systems?
Answer:
- COSMO-RS : Predict solubility parameters (δ) and activity coefficients in mixed solvents .
- Case Study : Predicted solubility in DMSO (δ = 12.1 cal/cm) matches experimental data within 5% error .
Advanced: What strategies address batch-to-batch variability in oligoethylene glycol chain length?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
